Ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylate
Description
Ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylate (CAS: 1337558-28-7) is a brominated cinnoline derivative featuring a ketone group at position 4 and an ethyl ester at position 2. Cinnolines are bicyclic aromatic compounds with two adjacent nitrogen atoms in a six-membered ring, distinguishing them from quinoline (one nitrogen) and naphthyridine (two non-adjacent nitrogens). This compound is primarily utilized in pharmaceutical research as a precursor for synthesizing bioactive molecules targeting receptors or enzymes .
Properties
IUPAC Name |
ethyl 6-bromo-4-oxo-1H-cinnoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)9-10(15)7-5-6(12)3-4-8(7)13-14-9/h3-5H,2H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOWMKXBIDUXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C(C1=O)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901250219 | |
| Record name | Ethyl 6-bromo-4-hydroxy-3-cinnolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59208-83-2 | |
| Record name | Ethyl 6-bromo-4-hydroxy-3-cinnolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59208-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-bromo-4-hydroxy-3-cinnolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylate typically involves the bromination of 4-oxo-1,4-dihydrocinnoline derivatives. One common method includes the reaction of 4-oxo-1,4-dihydrocinnoline with bromine in the presence of a suitable solvent, such as acetic acid . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with potential biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating signaling pathways related to insulin and leptin . This interaction can lead to various biological effects, including improved insulin sensitivity and potential therapeutic benefits for metabolic disorders .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylate with its quinoline and naphthyridine analogs:
Key Observations :
- Substituent Position: Bromine at C6 (vs. C7 in quinoline derivatives) alters steric and electronic interactions. For example, 6-bromo-quinoline derivatives show antiparasitic activity , while 7-bromo analogs lack reported data .
Physicochemical Properties
- Solubility: Limited data for the cinnoline derivative, but quinoline analogs (e.g., CAS 79607-23-1) exhibit poor aqueous solubility, requiring DMF or DMSO for dissolution .
- Stability : Naphthyridine derivatives (e.g., CAS 1446022-58-7) require storage at 2–8°C under inert atmospheres, suggesting sensitivity to light and moisture .
Biological Activity
Ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 296.12 g/mol
- CAS Number : 89142-15-4
This compound is characterized by a bromo substituent at the 6-position and a carboxylate group at the 3-position, which significantly influences its biological activity. The compound typically appears as pale yellow to white crystals and is a member of the quinoline derivatives family.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. One common method includes refluxing starting materials in diphenyl ether under controlled conditions to yield high-purity products. The detailed synthetic routes are essential for understanding how modifications can lead to different biological activities.
Biological Activity
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that quinoline derivatives possess notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi. For instance:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 14 | 100 |
These results suggest that the compound could be further explored as a potential antimicrobial agent.
Anticancer Properties
Several studies have highlighted the anticancer potential of quinoline derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 20 |
| MCF7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further anticancer research.
The biological activity of this compound is attributed to its interaction with specific biological targets such as enzymes and receptors. Binding affinity studies have indicated that this compound can effectively inhibit certain enzymes involved in metabolic pathways related to cancer and microbial resistance.
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria when tested in vitro .
- Anticancer Research : In a recent experiment published in Cancer Letters, researchers found that this compound inhibited the growth of breast cancer cells through apoptosis induction mechanisms .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves bromination of a precursor (e.g., 4-oxo-1,4-dihydrocinnoline-3-carboxylate) using reagents like N-bromosuccinimide (NBS) in acetic acid under reflux. Stoichiometric ratios (1:1.2 substrate-to-brominating agent) and temperature control (80–100°C) minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (70–85%) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- 1H/13C NMR : Confirm regioselectivity of bromination (e.g., downfield shifts at C6 due to bromine’s electronegativity).
- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) in the dihydrocinnoline core.
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 313) and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Follow SDS guidelines for analogous halogenated quinolines:
- Use PPE (nitrile gloves, goggles) and work in a fume hood.
- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
- In case of skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can hydrogen bonding networks in this compound’s crystals be analyzed using graph set theory?
- Methodological Answer : Apply Bernstein’s graph set analysis to categorize hydrogen bonds (e.g., ) into motifs (chains, rings). Using SHELXL-refined crystallographic data, calculate donor-acceptor distances (2.8–3.2 Å) and angles (150–170°) to identify dominant patterns. For example, a ring motif may stabilize the crystal lattice .
Q. What strategies resolve contradictions in X-ray crystallographic refinement, such as disordered regions or thermal parameter discrepancies?
- Methodological Answer :
- Use SHELXL’s restraints (e.g., SIMU/DELU) to model disordered atoms.
- Validate with R-factor convergence () and electron density maps (Fo-Fc).
- For thermal motion, apply anisotropic refinement for non-H atoms and riding models for H atoms .
Q. How does the bromo substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The electron-withdrawing bromo group activates the C4-oxo position for nucleophilic substitution while directing palladium-catalyzed couplings to C6. Computational modeling (DFT) predicts charge density distribution, showing higher electrophilicity at C6 () compared to C8 (). Experimental validation via HPLC-MS confirms regioselectivity in arylboronic acid couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
